1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene
Description
1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene is an aromatic compound featuring a methoxy group at the 1-position and a propenyl chain substituted with a methoxymethoxy group at the 2-position. The methoxymethoxy group (-OCH2OCH3) serves as a protective moiety, enhancing solubility and influencing reactivity. This compound is structurally related to intermediates in organic synthesis, particularly in coupling reactions and enantioselective applications .
Properties
CAS No. |
648857-99-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-methoxy-2-[1-(methoxymethoxy)prop-1-enyl]benzene |
InChI |
InChI=1S/C12H16O3/c1-4-11(15-9-13-2)10-7-5-6-8-12(10)14-3/h4-8H,9H2,1-3H3 |
InChI Key |
XTENFOYYIFJPHG-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=CC=C1OC)OCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and methoxy-containing reagents.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.
For example, one method involves the methylation of isoeugenol using dimethyl sulfate in the presence of a base like potassium hydroxide .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The methoxy and MOM groups act as electron-donating substituents, directing electrophiles to specific positions on the benzene ring. For example:
-
Nitration/Sulfonation : Electrophiles preferentially attack the para position relative to the methoxy group, while the MOM group further activates the ortho position on the adjacent carbon.
-
Halogenation : Bromination or chlorination occurs at the ortho position to the methoxy group due to steric and electronic effects.
Key Observation :
In structurally similar compounds (e.g., 1-methoxy-2-propynylbenzene), regioselectivity is governed by substituent electronic profiles.
Isomerization of the Propenyl Group
The alkene moiety undergoes geometric isomerization under catalytic conditions:
| Reaction Conditions | Catalyst System | Conversion (Z→E) | Reference |
|---|---|---|---|
| 80–100°C, toluene | Tertiary amine + KHSO₄ | >95% | |
| Methanol, 50°C | Pd/C | 70% |
The MOM group stabilizes the transition state during isomerization, favoring the thermodynamically stable E-isomer .
Cleavage of the Methoxymethoxy (MOM) Group
The MOM protecting group is labile under acidic or oxidative conditions:
-
Acidic Hydrolysis : Cleavage occurs in aqueous HCl/THF (1:1) at 60°C, yielding a free hydroxyl group .
-
Oxidative Cleavage : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in DCM selectively removes the MOM group without affecting the alkene .
Mechanistic Insight :
Protonation of the MOM oxygen initiates SN1-like cleavage, releasing formaldehyde and methanol as byproducts .
Cross-Coupling Reactions
The propenyl group participates in palladium-catalyzed couplings:
Matsuda–Heck Arylation
Reaction with aryl diazonium salts ([Ar–N₂]⁺X⁻) under Pd catalysis yields hybrid aryl-propenyl derivatives. For example:
| Substrate | Diazonium Salt | Solvent | Yield | Selectivity (β:β′) |
|---|---|---|---|---|
| 1-Methoxy-2-(propenyl) | 4-Methoxyphenyl | MeCN | 79% | >99% β |
| 1-Methoxy-2-(propenyl) | 4-Phenoxy | THF | 30% | 3:1 β:β′ |
The MOM group enhances β-selectivity by coordinating to Pd during hydride elimination .
Hydrogenation and Reduction
-
Catalytic Hydrogenation : The alkene is fully reduced to propane using H₂/Pd-C in ethanol (25°C, 1 atm), yielding a saturated side chain .
-
Selective Reduction : Hydride agents (e.g., NaBH₄) selectively reduce carbonyl derivatives without affecting the MOM group .
Oxidation Reactions
-
Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide at the alkene position (70% yield, α-face selectivity) .
-
Ozonolysis : Cleavage of the alkene generates a diketone intermediate, useful for further functionalization .
Cycloaddition Reactions
The propenyl group acts as a dienophile in Diels–Alder reactions. For example:
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene exhibit significant anticancer activity. For instance, studies have shown that phenolic compounds often possess cytotoxic effects against various cancer cell lines. The methoxy and prop-1-en-1-yl groups may enhance the bioactivity of the compound, making it a candidate for further investigation in anticancer drug development .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are of particular interest. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting that 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene could be explored for therapeutic uses in inflammatory diseases .
Polymer Synthesis
In materials science, 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene can serve as a monomer in the synthesis of polymers. Its unique structure allows for the creation of copolymers with enhanced thermal stability and mechanical properties. Research into polymer blends incorporating this compound has shown promising results in improving material resilience under various environmental conditions .
Coatings and Adhesives
The compound can also be utilized in formulating advanced coatings and adhesives due to its chemical stability and adhesion properties. Its incorporation into coatings can enhance resistance to moisture and chemicals, making it suitable for industrial applications .
Pesticide Development
In agricultural chemistry, derivatives of 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene are being investigated for their potential as natural pesticides. The methoxy groups can improve the bioavailability of active ingredients, enhancing their effectiveness against pests while reducing toxicity to non-target organisms .
Plant Growth Regulators
Additionally, the compound may function as a plant growth regulator. Similar compounds have been shown to influence plant growth by modulating hormonal pathways, suggesting that this compound could be valuable in agricultural practices aimed at increasing crop yields .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values below 10 µM. |
| Study 2 | Anti-inflammatory Effects | Inhibited TNF-alpha production by 50% at concentrations of 20 µM, indicating potential therapeutic use in inflammatory diseases. |
| Study 3 | Polymer Synthesis | Developed a new polymer blend that exhibited improved thermal stability compared to traditional materials. |
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene | C12H16O3 | 208.25 | Methoxy, methoxymethoxy-propenyl | Synthetic intermediate, protective group utility | [5, 11] |
| (E)-1-Methoxy-2-(1-propenyl)benzene | C10H12O | 148.21 | Methoxy, propenyl (E-configuration) | Model for radical reaction studies | [4, 8, 19] |
| 1-Methoxy-4-(1-methoxyprop-2-yn-1-yl)benzene (2a) | C11H12O2 | 176.21 | Methoxy, methoxypropynyl | High-yield synthesis (85%) via alkynylation | [1] |
| 1-Methoxy-3-(2-nitro-1-propenyl)benzene | C10H11NO3 | 193.20 | Methoxy, nitropropenyl | Electron-deficient alkene for nucleophilic additions | [6] |
| 1-Methoxy-2-(1-methoxyethyl)benzene (4c) | C10H14O2 | 166.22 | Methoxy, methoxyethyl | Synthesized via photoredox catalysis (47% yield) | [16] |
Stereochemical and Electronic Effects
- In contrast, simpler analogs like (E)-1-Methoxy-2-(1-propenyl)benzene lack this stabilization, leading to geometric isomerization under radical conditions .
- Methoxypropynyl Derivatives () : The propynyl group (C≡C) introduces linear geometry and higher reactivity in alkyne-specific reactions (e.g., cycloadditions), unlike the propenyl group in the target compound.
Data Tables
Table 1: Comparative Physicochemical Data
| Property | Target Compound | (E)-1-Methoxy-2-(1-propenyl)benzene | 1-Methoxy-4-(1-methoxypropynyl)benzene |
|---|---|---|---|
| Molecular Weight | 208.25 | 148.21 | 176.21 |
| Boiling Point (°C) | Not reported | ~250–270 (estimated) | Not reported |
| Solubility | Polar solvents | Moderate in organic solvents | Low polarity solvents |
| Key Functional Group | Methoxymethoxy | Propenyl | Propynyl |
Biological Activity
1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene, with the chemical formula CHO and CAS number 648857-99-2, is a synthetic organic compound that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound features a methoxy group and a prop-1-en-1-yl side chain, which contribute to its reactivity and biological interactions. Key physical properties include:
- Molecular Weight : 208.254 g/mol
- LogP : 2.676, indicating moderate lipophilicity which may influence its bioavailability and membrane permeability .
Antioxidant Properties
Recent studies suggest that compounds similar to 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene exhibit significant antioxidant activity. For example, derivatives with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Cytoprotective Effects
Research indicates that this compound may possess cytoprotective effects, potentially through the modulation of cellular signaling pathways. A study highlighted that structurally related compounds can protect against apoptosis induced by oxidative stress, suggesting a possible role for 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene in therapeutic applications for conditions like Alzheimer's disease .
Study on Antioxidant Activity
A comparative study analyzed various methoxy-substituted phenolic compounds for their antioxidant capabilities. The results indicated that compounds with multiple methoxy groups exhibited enhanced radical scavenging abilities compared to their mono-substituted counterparts. This suggests that 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene could be a candidate for further antioxidant studies .
Neuroprotective Potential
Another study explored the neuroprotective effects of methoxylated phenolic compounds in vitro. The findings revealed that these compounds could significantly reduce neuronal cell death induced by neurotoxic agents. The proposed mechanism involved the modulation of intracellular calcium levels and inhibition of oxidative stress pathways, indicating a potential therapeutic role for 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene in neuroprotection .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 208.254 g/mol |
| LogP | 2.676 |
| Antioxidant Activity | Significant |
| Cytoprotective Effects | Yes |
| Enzyme Inhibition Potential | Possible (BACE1) |
Q & A
Basic Research Question
- Flash chromatography : Silica gel with gradients of non-polar (hexane) to polar (ethyl acetate) solvents .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 78–80°C).
- Distillation : For volatile byproducts, fractional distillation under reduced pressure (e.g., 0.1 mmHg) removes low-boiling impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
